![molecular formula C15H10BrF3N4O B2582822 2-溴-N-((8-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)苯甲酰胺 CAS No. 2034550-95-1](/img/structure/B2582822.png)

2-溴-N-((8-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

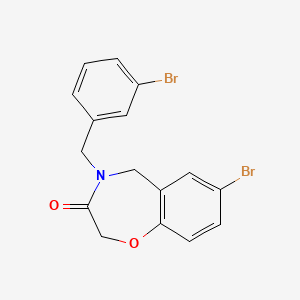

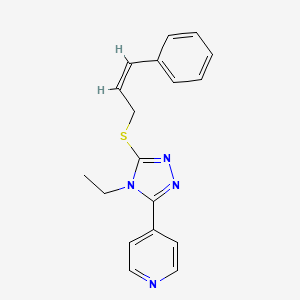

The compound “2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds involves various methods. One common method involves the use of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine . The pH is regulated to 6, and impurities are removed to obtain the intermediate product . Further steps involve the use of chlorobenzene and trifluoroacetic anhydride, and the reaction is carried out under the action of stirring .Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The exact structure of “2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” would depend on its exact molecular structure. A related compound, 8-Bromo-1,2,4-triazolo[1,5-a]pyridine, is a solid with a melting point of 152-157 °C .科学研究应用

化学合成与分子结构

2-溴-N-((8-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)苯甲酰胺与一类化合物有关,该类化合物因其独特的化学结构和在各个领域的潜在应用而被广泛研究。对具有相似结构的化合物的研究,例如 1,2,4-三唑并[1,5-a]吡啶和吡唑并[1,5-a]嘧啶,突出了无金属合成方法及其分子结构的探索在药物化学和材料科学中的潜在应用。例如,PhI(OCOCF₃)₂ 介导的分子内氧化 N-N 键形成提供了一种新颖的无金属途径来合成具有生物学意义的 1,2,4-三唑并[1,5-a]吡啶,其特点是反应时间短、产率高,表明了开发类似化合物的途径 (Zheng 等,2014)。此外,6-氨基-3-苄基巯基-1,2,4-三唑并[3,4-f][1,2,4]-三嗪-8(7H)-酮的合成和分子结构分析揭示了了解晶体结构对于设计具有潜在生物活性的新化合物的重要性 (Hwang 等,2006)。

抗菌和抗肿瘤活性

与 2-溴-N-((8-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)苯甲酰胺 相似的化合物已被研究其抗菌和抗肿瘤活性。新的吡唑、稠合吡唑并[3,4-d]-嘧啶和吡唑并[4,3-e][1,2,4]-三唑并[1,5-c]嘧啶衍生物的合成因其潜在的抗菌活性而被探索,强调了这些化合物在解决耐药菌株方面的治疗潜力 (Abunada 等,2008)。此外,烯胺酮已被用作合成具有抗肿瘤和抗菌活性的取代吡唑的构建模块,突出了这些化合物在药物发现和开发中的多功能性 (Riyadh,2011)。

分子多样性和药物设计

与 2-溴-N-((8-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)苯甲酰胺 相关的化合物的化学灵活性允许合成具有潜在药物设计应用的多种分子结构。例如,包含三氟甲基部分的稠合杂环的微波辅助合成证明了新化合物的快速生成,这些化合物可以进一步探索用于制药应用 (Shaaban,2008)。这种方法为开发具有增强疗效和特异性的新药提供了一条有希望的途径。

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives and triazolothiadiazines, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It can be inferred from related compounds that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, potentially leading to a variety of biological activities.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a wide range of biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been shown to exhibit excellent anti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential anti-tumor effects.

未来方向

The future directions for research on “2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” could include further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by triazole compounds , this compound could have potential uses in various areas of medicine and pharmacology.

属性

IUPAC Name |

2-bromo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3N4O/c16-11-6-2-1-4-9(11)14(24)20-8-12-21-22-13-10(15(17,18)19)5-3-7-23(12)13/h1-7H,8H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAIASNFLSFROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate](/img/structure/B2582740.png)

![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2582749.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2582751.png)

![1,7-dimethyl-3-(2-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582753.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide](/img/structure/B2582756.png)

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2582758.png)

![5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2582762.png)